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Executive Summary
Cold ischemia is a necessary stage in organ transplantation, but it induces significant metabolic

stress, leading to a shift from aerobic to anaerobic metabolism. This transition results in

depleted energy stores (ATP), accumulation of acidic byproducts like lactate, and subsequent

cellular injury that can compromise graft function post-transplantation. Custodiol® (Histidine-

Tryptophan-Ketoglutarate, HTK) solution is an intracellular, low-potassium preservation solution

designed to mitigate these detrimental metabolic changes. This guide provides a detailed

examination of the cellular metabolic shifts during cold ischemia and the specific mechanisms

by which Custodiol's components counteract them. It includes quantitative data on key

metabolic parameters, detailed experimental protocols for assessing organ viability, and

diagrams illustrating the core biochemical pathways and mechanisms of action.

The Metabolic Challenge of Cold Ischemia
During organ procurement and transport, the interruption of blood flow (ischemia) combined

with hypothermia (typically 4°C) creates a unique metabolic state. While hypothermia reduces

the basal metabolic rate, cellular energy consumption continues, albeit at a much lower level.
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[1] The lack of oxygen forces a critical shift from efficient aerobic respiration to inefficient

anaerobic glycolysis for ATP production.

This metabolic shift has several key consequences:

ATP Depletion: Anaerobic glycolysis produces only 2 molecules of ATP per molecule of

glucose, compared to ~32 molecules via oxidative phosphorylation. This vast inefficiency

leads to a progressive decline in intracellular ATP stores, compromising the function of

essential ATP-dependent ion pumps (e.g., Na+/K+-ATPase).[2]

Lactate Accumulation and Acidosis: The end product of anaerobic glycolysis is lactic acid. Its

accumulation causes a drop in intracellular pH (acidosis), which can inhibit the activity of key

glycolytic enzymes, such as phosphofructokinase, creating a negative feedback loop that

further halts energy production.[3]

Failure of Ion Pumps: Depleted ATP levels cause ATP-dependent ion pumps to fail. This

leads to an influx of sodium and calcium into the cell, resulting in cellular swelling (edema)

and activating calcium-dependent degradative enzymes.[2]

Custodiol® HTK solution is specifically formulated to counteract these effects through its

unique composition.[4][5]

Mechanism of Action of Custodiol® HTK Solution
Custodiol® prolongs organ tolerance to ischemia through several key mechanisms driven by

its principal components.[6] It is based on the principle of inactivating organ function by

withdrawing extracellular sodium and calcium, combined with intensive buffering of the

extracellular space.[4][5][7]

Composition of Custodiol® HTK Solution
The formulation of Custodiol® is designed to mimic the intracellular environment and provide

specific protective agents.
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Component Concentration (mmol/L) Function

Sodium (Na+) 15

Reduces electrochemical

gradient, minimizing Na+ influx

and cellular edema.[8]

Potassium (K+) 9
Contributes to hyperpolarizing

arrest of excitable cells.

Magnesium (Mg2+) 4 Stabilizes cell membranes.

Calcium (Ca2+) 0.015

Low concentration minimizes

calcium influx and subsequent

activation of degradative

enzymes.[8]

Histidine / Histidine-HCl 180 / 18

Provides powerful buffering

capacity to counteract acidosis

from anaerobic metabolism.[5]

[8][9]

Tryptophan 2
Acts as a membrane stabilizer.

[8][9]

α-Ketoglutarate 1

Serves as a substrate for the

Krebs cycle to jump-start ATP

production upon reperfusion.

[1][8][9]

Mannitol 30

An osmotic agent that reduces

cellular edema and scavenges

free radicals.[8][9]

Osmolality 310 mOsm/L

pH 7.02 - 7.22

Key Protective Pathways
The components of Custodiol® work synergistically to protect the cell from ischemic injury.

The low sodium and calcium concentrations reduce the energy demand by minimizing the
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activity of ion pumps.[8] Histidine provides a high buffering capacity to maintain pH, while α-

ketoglutarate provides a substrate for rapid energy regeneration upon reperfusion.[1][5][8]

Metabolic Consequences
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Caption: Metabolic shifts during cold ischemia and Custodiol's mechanisms.

Quantitative Metabolic Data
Quantitative assessment of metabolites is crucial for comparing the efficacy of preservation

solutions. Studies have shown that Custodiol® effectively preserves cellular energy stores.

Table 4.1: ATP Content in Canine Hearts During Cold
Ischemia
This table summarizes data from a study comparing ATP levels in canine hearts preserved with

either Custodiol® or Celsior solution over 12 hours of cold storage at 5°C.
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Time (hours)
ATP Content
(µmol/g) -
Custodiol®

ATP Content
(µmol/g) - Celsior

Significance

8 Higher (not specified) Lower (not specified) p = ns (not significant)

12 Higher (not specified) Lower (not specified) p < 0.05

Data adapted from a

study on canine

hearts. Custodiol-

preserved hearts

contained more ATP

than Celsior-

preserved hearts after

8 and 12 hours of

ischemia.[10]

Table 4.2: Metabolic Parameters in Rat Livers with
Histidine Buffers
This study demonstrates the impact of histidine, Custodiol's primary buffer, on maintaining

energy and managing anaerobic byproducts during 10-14 hours of cold hypoxia.
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Buffer ATP Maintenance Lactate Increase (µmol/g)

90 mM Histidine + 10.0

180 mM Histidine +++ (Most effective) 13.5

90 mM Carnosine ++ 14.5

Citrate (low buffer) - (Reference) Not specified

Data adapted from a study on

cold hypoxia in rat livers. The

180 mM histidine buffer, similar

to the concentration in

Custodiol®, showed the most

positive maintenance of

adenylate levels.[5]

Experimental Protocols
Assessing the metabolic state of preserved organs is key to evaluating the effectiveness of a

solution. High-resolution respirometry is a powerful technique to measure mitochondrial

function, a direct indicator of the organ's capacity for aerobic energy production.

Protocol: High-Resolution Respirometry of Heart Tissue
This protocol details the measurement of mitochondrial respiration in permeabilized cardiac

fibers, adapted from published methodologies.[11][12]

Objective: To assess the function of the mitochondrial electron transport chain complexes in

cardiac tissue after cold ischemic storage.

Materials:

Heart tissue biopsy (~20 mg)

Respirometer (e.g., Oxygraph-2k, Oroboros Instruments)
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MiR05 Buffer: 110 mM Sucrose, 60 mM K-lactobionate, 0.5 mM EGTA, 3 mM MgCl₂, 20 mM

Taurine, 10 mM KH₂PO₄, 20 mM HEPES, 1 g/L BSA (fatty acid-free), pH 7.1.

Saponin (for permeabilization)

Substrates: Malate, Pyruvate, ADP, Succinate, Cytochrome C

Inhibitors: Atractyloside, Rotenone, Antimycin A

Uncoupler: FCCP

Procedure:

Sample Preparation:

Place a ~10-20 mg heart tissue biopsy in ice-cold MiR05 buffer.

Using fine forceps under a microscope, gently tease apart the muscle fibers to increase

surface area.

Transfer the separated fibers to a fresh tube with MiR05 containing saponin (e.g., 50

µg/mL) and incubate on a gentle rocker for 20-30 minutes at 4°C to permeabilize the cell

membranes while leaving mitochondrial membranes intact.

Wash the permeabilized fibers by transferring them to fresh, ice-cold MiR05 for 10 minutes

to remove residual saponin and metabolites.

Blot the fibers gently and weigh them (wet weight).

Respirometry:

Calibrate the respirometer oxygen sensors and add 2 mL of MiR05 buffer to each

chamber, heated to 37°C.

Add the prepared tissue fibers to the chamber and allow the signal to stabilize (State 1

respiration).
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Begin the Substrate-Uncoupler-Inhibitor Titration (SUIT) protocol by sequentially adding

reagents to probe different respiratory states.

SUIT Protocol Example:

Malate (2 mM) + Pyruvate (5 mM): Provides substrates for Complex I, measuring leak

respiration (State 2).

ADP (1-2.5 mM): Stimulates oxidative phosphorylation via Complex I (State 3).

Cytochrome C (10 µM): A quality control step. A significant increase in respiration indicates

damage to the outer mitochondrial membrane.

Succinate (10 mM): Adds substrate for Complex II, measuring combined Complex I+II

oxidative phosphorylation capacity.

Atractyloside (50 µM): Inhibits the adenine nucleotide translocase, stopping ATP synthesis

and revealing leak respiration in the presence of full substrate supply (State 4).

FCCP (titrated, e.g., 0.5 µM steps): Uncouples respiration from ATP synthesis, revealing the

maximum capacity of the electron transport system (ETS).

Rotenone (0.5 µM): Inhibits Complex I, isolating succinate-driven respiration through

Complex II.

Antimycin A (2.5 µM): Inhibits Complex III, shutting down ETS and allowing for measurement

of residual oxygen consumption (non-mitochondrial).
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Experimental Workflow: High-Resolution Respirometry

Sample Preparation

Respirometry Analysis (SUIT Protocol)

1. Obtain Heart Biopsy
(~20mg)

2. Dissect Fibers
in MiR05 Buffer

3. Permeabilize with
Saponin (30 min)

4. Wash in MiR05
(10 min)

5. Blot and Weigh
(Wet Weight)

6. Add Fibers to
Oxygraph Chamber

7. Add Malate + Pyruvate
(Complex I Leak)

8. Add ADP
(Complex I OXPHOS)

9. Add Succinate
(CI+CII OXPHOS)

10. Add FCCP
(Max ETS Capacity)

11. Add Rotenone
(Complex II ETS)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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